![molecular formula C24H29N3O3 B2742201 2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 941894-89-9](/img/structure/B2742201.png)
2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
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Overview
Description
Scientific Research Applications
Spirocyclic Compound Synthesis
Research on spirocyclic compounds, including those related to the queried chemical, highlights innovative synthetic methodologies and transformations. For example, the study on the ring transformation of 1,5-benzoxazepines into spirobenzoxazoles showcases the synthetic versatility of spirocyclic frameworks. Such transformations are crucial for generating novel compounds with potential biological activities (Kurasawa et al., 1988).
Medicinal Chemistry and Drug Discovery
Spirocyclic derivatives, due to their complex and rigid structures, are explored for their interactions with biological targets. Novel spiropiperidines have been identified as highly potent and selective ligands for σ-receptors, indicating their utility in developing new therapeutic agents (Maier & Wünsch, 2002). Another study describes aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones as highly selective and efficacious inhibitors for c-Met/ALK, underscoring their importance in cancer therapy (Jingrong Li et al., 2013).
Antimicrobial and Anti-inflammatory Applications
The synthesis and evaluation of spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines reveal significant antimicrobial, anti-inflammatory, and antioxidant activities. Such compounds are promising for the development of new treatments against resistant bacterial strains and inflammatory conditions (Mandzyuk et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-(7-methoxy-1'-propan-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-16(2)26-13-11-24(12-14-26)27-20(18-8-6-10-22(29-3)23(18)30-24)15-19(25-27)17-7-4-5-9-21(17)28/h4-10,16,20,28H,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIPBUPVQGOOOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol |
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